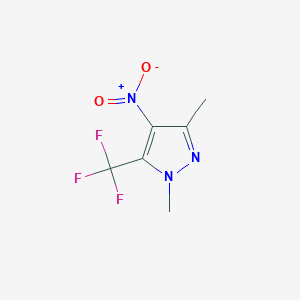

1,3-dimethyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

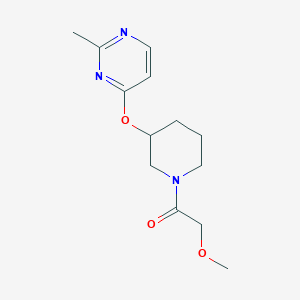

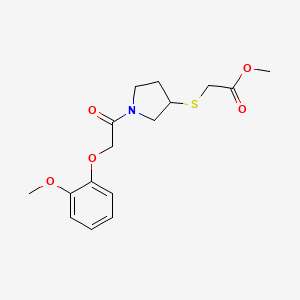

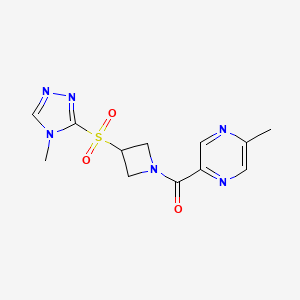

1,3-Dimethyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole (CAS# 1005576-58-8) is a research chemical . It has a molecular weight of 296.66 and a molecular formula of C11H9ClN4O4 .

Molecular Structure Analysis

The IUPAC name for this compound is 1,3-dimethyl-4-nitro-5-(trifluoromethyl)pyrazole . The canonical SMILES representation isCC1=NN(C(=C1N+[O-])C(F)(F)F)C . The InChI string is InChI=1S/C6H6F3N3O2/c1-3-4(12(13)14)5(6(7,8)9)11(2)10-3/h1-2H3 . Physical And Chemical Properties Analysis

The boiling point of this compound is 247.1±40.0 ℃ at 760 mmHg . Its density is 1.6±0.1 g/cm3 . The compound has a topological polar surface area of 63.6 .Scientific Research Applications

Molecular and Structural Analysis

- Structural and Spectral Characteristics : A study focused on the structural and spectral characteristics of related pyrazoles, emphasizing the influence of functional groups on their tautomeric behavior and energy band gaps. It highlighted the role of functional groups in forming tautomers and determined energy gaps experimentally and theoretically (Ibnaouf et al., 2019).

Biological and Chemical Activity

- Antibacterial Potential : A study synthesized 1-(2-Arenethyl)-3, 5-dimethyl-1H-pyrazoles and evaluated their in vitro anti-bacterial potential against several bacterial strains. Some compounds exhibited significant inhibitory potential (Sharma et al., 2020).

- Tuberculostatic Activity : Research on trifluoromethyl- and nitroso-substituted pyrazoles revealed considerable tuberculostatic activity (Khudina et al., 2010).

- Herbicidal Effects : Pyrazole nitrophenyl ethers, including variants with trifluoromethyl groups, have been identified as herbicides, inhibiting protoporphyrinogen IX oxidase and showing substantial pre-emergent activity on certain weed species (Clark, 1996).

Crystal Structure and Synthesis

- Crystal and Molecular Structures : Studies have explored the crystal and molecular structures of various pyrazole derivatives, revealing insights into their hydrogen-bonding characteristics and molecular interactions (Girisha et al., 2016).

- Synthesis of Schiff Base Ligands : Schiff base ligands derived from pyrazole-based compounds, including 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole, have been synthesized and tested for their cytotoxic effect against certain carcinoma cells (Abu-Surrah et al., 2010).

Additional Applications

- Functionalized Pyrazolo[3,4-b]pyridines Synthesis : L-Proline-catalyzed domino reactions have been used to synthesize highly functionalized pyrazolo[3,4-b]pyridines, illustrating the compound's utility in organic synthesis (Gunasekaran et al., 2014).

- Fluorescent Properties : Research on Schiff base derivatives of 4-aminoantipyrine, including pyrazolone compounds, highlighted their fluorescent properties and potential applications in sensing and imaging (Alam et al., 2015).

Properties

IUPAC Name |

1,3-dimethyl-4-nitro-5-(trifluoromethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3O2/c1-3-4(12(13)14)5(6(7,8)9)11(2)10-3/h1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJVIHDPURQXNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1[N+](=O)[O-])C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[3-(Difluoromethyl)phenyl]propan-1-ol](/img/structure/B2563433.png)

![2-[3-(2-Methylphenyl)triazol-4-yl]propan-2-amine;dihydrochloride](/img/structure/B2563434.png)

![N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2563437.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methoxybenzamide](/img/structure/B2563439.png)

![5-isobutyl-3-(4-(methylthio)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2563448.png)

![2-[9H-Fluoren-9-ylmethoxycarbonyl(propyl)amino]propanoic acid](/img/structure/B2563451.png)